1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17-9-13-25(14-10-17)23(29)22(28)19-15-26(20-8-4-3-7-18(19)20)16-21(27)24-11-5-2-6-12-24/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIOCQGKCFJTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione is a complex organic compound with potential pharmacological applications. Its structure suggests interactions with various biological targets, particularly in the fields of cancer therapy and neuropharmacology. This article reviews its biological activity, synthesizing findings from multiple sources.
Chemical Structure and Properties
The compound features a piperidine ring and an indole structure, incorporating functional groups that enhance its biological activity. The presence of the 4-methylpiperidine moiety indicates potential interactions with neurotransmitter receptors, making it a candidate for drug discovery.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For instance, analogs have shown cytotoxicity in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and targeting specific signaling pathways associated with cancer progression .
| Compound | Activity | Reference |
|---|---|---|
| EF24 (analog) | IKKb inhibition; anticancer | |
| 1-(4-Methylpiperidin-1-yl)-2-[...] | Cytotoxicity in cancer models |
2. Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer’s .
3. Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. The compound may exhibit efficacy against various pathogens by disrupting cellular processes or inhibiting essential enzymes involved in microbial growth .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Cancer Therapy : A study highlighted that piperidine derivatives can enhance the efficacy of existing anticancer drugs by improving their binding affinity to target proteins involved in tumor growth and metastasis .
- Neuroprotection : Research has indicated that compounds similar to this one can provide neuroprotective effects by modulating cholinergic signaling pathways, which may be beneficial in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups like the piperidine ring significantly influences its interaction with biological targets:
| Functional Group | Effect |
|---|---|
| Piperidine ring | Enhances receptor interactions |
| Indole structure | Contributes to anticancer properties |
| Ketone group | May influence binding affinity |
Comparison with Similar Compounds
Structural Comparison
Key analogs include derivatives with variations in the piperidine/piperazine substituents and indole modifications. A structurally related compound, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (CAS: 313334-86-0), serves as a relevant comparator :
| Property | Target Compound | Analog (CAS 313334-86-0) |
|---|---|---|
| Core Structure | Ethane-1,2-dione with indol-3-yl and methylpiperidinyl groups | Ethane-1,2-dione with 4,7-dimethoxyindol-3-yl and benzoylpiperazinyl groups |
| Piperidine/Piperazine | 4-Methylpiperidine (alkyl substituent) | 4-Benzoylpiperazine (aromatic substituent) |
| Indole Substituents | 2-Oxo-2-piperidin-1-ylethyl chain | 4,7-Dimethoxy groups |
| Molecular Weight | ~453.5 g/mol (estimated) | ~505.5 g/mol (calculated) |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.4 (higher lipophilicity due to benzoyl and methoxy groups) |
Key Differences :
- 4,7-Dimethoxyindole in the analog increases electron density and steric hindrance compared to the target compound’s piperidinylethyl-substituted indole.
- The methylpiperidine in the target compound may improve metabolic stability over benzoylpiperazine, which is prone to enzymatic hydrolysis .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS keys and Morgan fingerprints), the target compound and its analog exhibit moderate structural similarity (~0.65–0.72 Tanimoto index), primarily due to shared ethane-dione and indole cores. Divergence arises from substituent variations, which significantly impact pharmacophore alignment .
Bioactivity Profiling
While explicit bioactivity data for the target compound are lacking, suggests that structurally similar compounds cluster into groups with analogous modes of action. For example:
- Piperazine-linked diones often target serotonin receptors or kinases due to their ability to mimic ATP-binding motifs.
- Methoxyindole derivatives (e.g., the analog) are associated with tubulin inhibition or topoisomerase modulation.
The target compound’s piperidinylethyl-indole moiety may favor interactions with G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes, whereas the analog’s dimethoxyindole could prioritize DNA-intercalating activity .
QSAR and Predictive Modeling
QSAR models highlight critical substituent effects:
- 4-Methylpiperidine : Enhances blood-brain barrier permeability due to moderate logP and reduced polarity.
- Benzoylpiperazine : Increases binding affinity but may introduce toxicity risks (e.g., hERG inhibition).
- Methoxy groups : Improve metabolic stability but reduce aqueous solubility.
These models suggest that the target compound’s methylpiperidine substituent balances bioavailability and safety better than the analog’s benzoylpiperazine , albeit with a trade-off in potency .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione?
The synthesis typically involves multi-step reactions, including:
- Fischer indole synthesis to generate the indole core under acidic conditions (e.g., using phenylhydrazine and ketones) .
- Nucleophilic substitution on the piperidine ring to introduce the 4-methyl group .
- Coupling reactions (e.g., using palladium catalysts) to link the indole and piperidine moieties .
Key conditions: inert atmosphere (N₂/Ar), solvents like DMF or toluene, and controlled temperatures (60–120°C). Yield optimization requires careful stoichiometric balancing of reactive intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : Compare ¹H and ¹³C NMR peaks with reference data. For example, indole protons typically appear at δ 7.0–7.5 ppm, while ketone carbonyls resonate near δ 190–200 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical masses (e.g., ±0.001 Da accuracy) .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement of the indole-piperidine-dione framework .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- HPLC with UV/Vis detection : Use a C18 column, mobile phase (e.g., methanol/buffer, 65:35), and UV detection at λ = 254 nm (optimal for indole absorption) .
- LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity in plasma or tissue homogenates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the indole or piperidine rings) affect biological activity?
Comparative studies of analogs reveal:
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .
- Validate target engagement via techniques like thermal shift assays or SPR (surface plasmon resonance) to measure direct binding .
Q. How can computational methods optimize reaction pathways for scale-up synthesis?
- Quantum chemical calculations : Use software (e.g., Gaussian) to model reaction intermediates and transition states, identifying energy barriers .
- Machine learning (ML) : Train models on existing reaction datasets to predict optimal catalysts/solvents (e.g., PubChem data ).
Example: ML-guided optimization reduced reaction steps for a related indole-piperidine derivative from 6 to 4 steps, improving yield by 22% .
Q. What mechanisms underlie the compound’s reported antimicrobial activity?
Proposed pathways include:
- Inhibition of bacterial efflux pumps : Demonstrated via ethidium bromide accumulation assays in Staphylococcus aureus .
- Disruption of membrane integrity : Measure cytoplasmic leakage using SYTOX Green fluorescence in gram-negative bacteria .
Advanced studies: Transcriptomic profiling (RNA-seq) of treated bacteria to identify dysregulated genes (e.g., downregulated mprF linked to membrane biosynthesis) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Standardize solvents : Test solubility in PBS (pH 7.4), DMSO, and ethanol using shake-flask method at 25°C .
- Account for polymorphism : Perform powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms, which affect solubility .
Q. Why do cytotoxicity profiles vary between cancer cell lines?
- Cell line-specific expression of metabolic enzymes : Use CRISPR-Cas9 to knock out CYP450 isoforms (e.g., CYP3A4) and assess metabolite toxicity .
- Microenvironmental factors : Compare 2D monolayer vs. 3D spheroid models to mimic tumor stromal interactions .
Methodological Resources
- Structural databases : PubChem and NIST Webbook for spectral reference.
- Reaction optimization tools : ICReDD’s computational-informational framework for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
